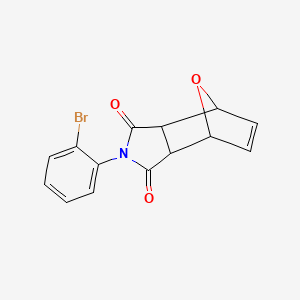![molecular formula C17H17F3N4S B11540075 [(4Z)-2-thioxo-4-{[3-(trifluoromethyl)phenyl]imino}-1,3-diazaspiro[4.5]dec-1-yl]acetonitrile](/img/structure/B11540075.png)
[(4Z)-2-thioxo-4-{[3-(trifluoromethyl)phenyl]imino}-1,3-diazaspiro[4.5]dec-1-yl]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4Z)-2-SULFANYLIDENE-4-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-1,3-DIAZASPIRO[45]DECAN-1-YL]ACETONITRILE is a complex organic compound characterized by its unique spirocyclic structure and the presence of a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4Z)-2-SULFANYLIDENE-4-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-1,3-DIAZASPIRO[4.5]DECAN-1-YL]ACETONITRILE typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the trifluoromethyl group via a nucleophilic substitution reaction. The final step often involves the addition of the acetonitrile group under controlled conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and solvents that are both efficient and environmentally benign is also a key consideration in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
2-[(4Z)-2-SULFANYLIDENE-4-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-1,3-DIAZASPIRO[4.5]DECAN-1-YL]ACETONITRILE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
Scientific Research Applications
2-[(4Z)-2-SULFANYLIDENE-4-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-1,3-DIAZASPIRO[4.5]DECAN-1-YL]ACETONITRILE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which 2-[(4Z)-2-SULFANYLIDENE-4-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-1,3-DIAZASPIRO[4.5]DECAN-1-YL]ACETONITRILE exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and specificity, while the spirocyclic structure provides stability and rigidity, facilitating precise interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- **2-[(4Z)-2-SULFANYLIDENE-4-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-1,3-DIAZASPIRO[4.5]DECAN-1-YL]ACETONITRILE
- **2-[(4Z)-2-SULFANYLIDENE-4-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-1,3-DIAZASPIRO[4.5]DECAN-1-YL]ACETONITRILE
Uniqueness
The uniqueness of 2-[(4Z)-2-SULFANYLIDENE-4-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-1,3-DIAZASPIRO[4.5]DECAN-1-YL]ACETONITRILE lies in its combination of a spirocyclic structure and a trifluoromethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability, binding affinity, and specificity, making it a valuable tool in various scientific and industrial applications.
Properties
Molecular Formula |
C17H17F3N4S |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
2-[2-sulfanylidene-4-[3-(trifluoromethyl)anilino]-1,3-diazaspiro[4.5]dec-3-en-1-yl]acetonitrile |
InChI |
InChI=1S/C17H17F3N4S/c18-17(19,20)12-5-4-6-13(11-12)22-14-16(7-2-1-3-8-16)24(10-9-21)15(25)23-14/h4-6,11H,1-3,7-8,10H2,(H,22,23,25) |
InChI Key |
WSTIUDFXYGWOHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(=NC(=S)N2CC#N)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{(E)-[(4-bromophenyl)imino]methyl}phenyl 4-bromobenzenesulfonate](/img/structure/B11539999.png)
![N-(5-chloro-2-methylphenyl)-2-[(6-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11540025.png)

![Phenyl 2-[(3,4-dimethylphenyl)carbamoyl]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B11540040.png)

![1,1'-[Oxybis(benzene-4,1-diyloxy)]bis(3,4-dimethylbenzene)](/img/structure/B11540054.png)
![[4-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B11540055.png)
![2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-chloro-3,5-dimethylphenol](/img/structure/B11540060.png)
![2-({(E)-[3,5-diiodo-4-(prop-2-en-1-yloxy)phenyl]methylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11540066.png)
![2-methoxy-4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl acetate](/img/structure/B11540072.png)

![[3-Amino-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridin-2-yl](3,4-dimethoxyphenyl)methanone](/img/structure/B11540088.png)

![2-bromo-N-(4-{[(2E)-2-(4-hydroxy-3-iodo-5-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11540102.png)
